molecular formula C22H43N5O13 B13140222 3''-HABA Kanamycin A Sulfate

3''-HABA Kanamycin A Sulfate

Cat. No.: B13140222
M. Wt: 585.6 g/mol
InChI Key: VVJDZJSGQOGXFX-PVLUVTDWSA-N
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Description

3’'-HABA Kanamycin A Sulfate: is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used primarily in the treatment of severe bacterial infections. Kanamycin was first isolated from the bacterium Streptomyces kanamyceticus and has been widely used in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A Sulfate involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the successful attachment of the L-HABA moiety to the kanamycin A structure .

Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A Sulfate generally involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group. The final product is then purified and formulated as a sulfate salt for medical use .

Chemical Reactions Analysis

Types of Reactions: 3’'-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .

Mechanism of Action

3’'-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of t-RNA and preventing the synthesis of essential proteins. As a result, the bacteria are unable to grow and replicate, leading to their eventual death .

Comparison with Similar Compounds

Uniqueness: 3’'-HABA Kanamycin A Sulfate is unique due to the presence of the L-HABA moiety, which enhances its antibacterial activity and provides resistance to certain bacterial enzymes that degrade other aminoglycosides. This makes it particularly effective against resistant bacterial strains .

Properties

Molecular Formula

C22H43N5O13

Molecular Weight

585.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1

InChI Key

VVJDZJSGQOGXFX-PVLUVTDWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)[C@H](CCN)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N

Origin of Product

United States

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